3-(1,3-Benzothiazol-2-yl)butan-2-ol
Overview
Description
“3-(1,3-Benzothiazol-2-yl)butan-2-ol” is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.3 . It is an oil-like substance at room temperature .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, often involves the condensation of 2-aminothiophenol with aldehydes . A study has reported the synthesis of similar compounds by direct coupling of 2-amino benzothiazoles with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-8,13H,1-2H3 . This indicates that the molecule consists of a benzothiazolyl group attached to a butan-2-ol group.
Physical and Chemical Properties Analysis
“this compound” is an oil-like substance at room temperature .
Scientific Research Applications
Novel Norepinephrine Inhibitors
Benzothiazole derivatives have been explored for their potential as selective norepinephrine transporter inhibitors, with applications in treating pain and other conditions. For instance, a series of compounds including 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides exhibited potent inhibition, with one compound demonstrating efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Chemical Synthesis and Reactivity
Benzothiazole derivatives have been synthesized and analyzed for their kinetic and thermolysis properties, contributing to the understanding of their reactivity and potential applications in synthetic chemistry (Dib et al., 2004).
Ligand Chemistry for Metal Complexes
Research has shown that benzothiazole-based ligands can form complexes with metals such as cobalt and nickel, leading to potential applications in catalysis and materials science. These complexes have been studied for their molecular structures and biological assay potential, including antimicrobial properties (Kamat et al., 2017).
Fluorescence Sensing
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) demonstrated potential for physiological pH sensing due to its tunable fluorescence emissions. This could have applications in biosample analysis and environmental monitoring (Li et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments, highlighting their potential for industrial applications in material preservation (Hu et al., 2016).
Catalysis and Synthetic Applications
Additionally, benzothiazole compounds have been used in catalytic processes and the synthesis of other complex molecules, demonstrating their versatility in organic synthesis. This includes the construction of C–S bonds using CO2 as a building block, presenting a green route for synthesizing S-containing compounds (Gao et al., 2015).
Future Directions
The future directions for research on “3-(1,3-Benzothiazol-2-yl)butan-2-ol” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Given their demonstrated antibacterial activity, these compounds could be of interest in the development of new antimicrobial agents .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-8,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIQXWOAAIBYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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